molecular formula C19H20N2O7S B2534058 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105222-14-7

5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2534058
CAS No.: 1105222-14-7
M. Wt: 420.44
InChI Key: FKIJHADLOXPHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,5-Dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 4. The 3-position is occupied by a 3,4-dimethoxyphenyl group, while the 5-position contains a benzenesulfonylmethyl moiety with 2,5-dimethoxy substituents. This structure combines electron-donating methoxy groups and a sulfonyl group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7S/c1-24-13-6-8-15(26-3)17(10-13)29(22,23)11-18-20-19(21-28-18)12-5-7-14(25-2)16(9-12)27-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIJHADLOXPHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of 2,5-dimethoxybenzenesulfonyl chloride, which can be synthesized from 2,5-dimethoxybenzenesulfonic acid and thionyl chloride . This intermediate is then reacted with a suitable nucleophile to introduce the sulfonyl group.

The next step involves the formation of the oxadiazole ring. This can be achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions. The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit promising anticancer properties. In particular, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. For instance, studies involving the synthesis of 1,3,4-oxadiazole derivatives have reported significant apoptosis induction in glioblastoma cell lines through DNA damage mechanisms . The ability of these compounds to inhibit cancer cell proliferation makes them potential candidates for further development as anticancer agents.

Antidiabetic Properties

The anti-diabetic potential of oxadiazole derivatives has also been explored. In vivo studies using genetically modified models like Drosophila melanogaster have shown that certain oxadiazole compounds can effectively lower glucose levels, suggesting their utility in diabetes management . This highlights the versatility of oxadiazoles in addressing metabolic disorders.

Antimicrobial and Antioxidant Activities

Numerous studies have indicated that oxadiazole derivatives possess antimicrobial and antioxidant properties. A series of synthesized 2,5-disubstituted-1,3,4-oxadiazoles demonstrated comparable antibacterial activity to first-line drugs . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the oxadiazole ring can enhance biological activity.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • A study on a series of 1,3,4-oxadiazoles revealed significant anticancer effects against glioblastoma cells through colony formation assays and TUNEL assays .
  • Another investigation highlighted the antioxidant and antimicrobial capabilities of synthesized oxadiazole derivatives .

Photophysical Properties

Compounds containing oxadiazole moieties are being investigated for their photophysical properties in materials science. Their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is of particular interest due to their favorable electronic properties and stability .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in glioblastoma cells
AntidiabeticLowers glucose levels in Drosophila models
AntimicrobialComparable activity to first-line antibacterial drugs
AntioxidantExhibits significant antioxidant activity

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and oxadiazole groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Key Properties/Activities Reference
5-[(2,5-Dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole 1,2,4-oxadiazole 3,4-dimethoxyphenyl 2,5-dimethoxybenzenesulfonylmethyl Not reported in evidence N/A
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester 1,2,4-oxadiazole 3,4-dimethoxyphenyl Ethyl ester ChEBI-listed; structural similarity
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole 1,3,4-oxadiazole 3,4-dimethoxyphenyl 4-Bromophenylpropanone 61.9% anti-inflammatory activity
4–{[Benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde 1,3,4-oxadiazole 2,5-dimethylphenyl Benzyl(methyl)aminobenzaldehyde 86% synthesis yield

Key Observations:

  • Substituent Position and Bioactivity: The 3,4-dimethoxyphenyl group at position 3 is shared with the compound in Table 1 (third row), which demonstrated 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . This suggests that the 3,4-dimethoxy substitution may enhance interactions with inflammatory targets.
  • Sulfonyl vs. Carbonyl Groups: The sulfonylmethyl group in the target compound differs from the carbonyl-containing substituents (e.g., ethyl ester in ChEBI:115615 ).

Biological Activity

5-[(2,5-Dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class of heterocyclic compounds. Oxadiazoles are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific oxadiazole derivative, focusing on its synthesis, mechanisms of action, and pharmacological evaluations.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with appropriate hydrazones or amidoximes under controlled conditions. The reaction is facilitated by solvents such as dichloromethane or ethanol and often requires a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

  • Mechanism : The antimicrobial activity of oxadiazoles is often attributed to their ability to interfere with bacterial cell wall synthesis and function. The sulfonamide group enhances binding affinity to bacterial enzymes involved in folate metabolism.
  • Research Findings : In vitro studies have shown that derivatives of oxadiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
    • Compounds structurally similar to this compound have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin and streptomycin .

Anti-inflammatory Activity

  • Mechanism : The anti-inflammatory effects are primarily due to the inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways that lead to decreased production of pro-inflammatory mediators.
  • Research Findings : Studies indicate that compounds within this class can reduce inflammation markers such as prostaglandins and cytokines in cell culture models. For example:
    • A related oxadiazole compound showed an IC50 value of 110 μg/mL for anti-inflammatory activity, which is significantly lower than that of diclofenac (157 μg/mL) .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxadiazole derivatives for their antimicrobial properties, a series of compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited potent activity with MIC values ranging from 50 to 100 µg/mL. Notably, the compound with a similar structure to our target showed promising results in inhibiting bacterial growth effectively .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of oxadiazole derivatives using a carrageenan-induced paw edema model in rats. The findings revealed that the tested compounds significantly reduced edema compared to control groups. The mechanism was linked to the inhibition of COX enzymes and reduced levels of inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is influenced by their structural features:

  • Substituents : Electron-withdrawing groups (e.g., nitro or halogens) at specific positions on the phenyl rings enhance antimicrobial potency.
  • Sulfonamide Group : The presence of a sulfonamide moiety is crucial for antibacterial activity due to its role in mimicking substrates for bacterial enzymes involved in folate biosynthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole?

  • Methodological Answer : The compound can be synthesized via reflux methods using ethanol as a solvent and glacial acetic acid as a catalyst. For example, substituted benzaldehydes are reacted with triazole derivatives under reflux for 4 hours, followed by solvent evaporation and filtration . Alternative routes involve bromination and superelectrophilic activation using triflic acid (CF3_3SO3_3H) to stabilize intermediates, as demonstrated in oxadiazole derivatives . Optimization via ultrasound-assisted synthesis (e.g., 40 kHz frequency) can enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like sulfonyl and oxadiazole rings. Mass spectrometry (MS) confirms molecular weight (e.g., MW 356.46 for related oxadiazoles) . Solubility parameters (e.g., 1.4E-3 g/L in water at 25°C) and density (1.14 g/cm³) should be calculated using software like ACD/Labs .

Q. How are solubility and stability parameters determined experimentally?

  • Methodological Answer : Solubility is measured via shake-flask methods in solvents like ethanol, DMSO, or water at controlled temperatures (e.g., 25°C). Stability under varying pH and temperature conditions is assessed using HPLC or UV-Vis spectroscopy. Computational tools like ACD/Labs predict logP and pKa values, which inform storage recommendations (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms for 1,2,4-oxadiazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electrophilic addition and transition states. For example, triflic acid-mediated hydrogen arylation of acetylene derivatives can be studied to identify regioselectivity and intermediate stabilization . Key steps:

  • Optimize molecular geometries using B3LYP/6-31G(d).
  • Calculate activation energies for proposed pathways.
  • Validate with experimental NMR/IR data .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Contradictory results (e.g., varying antifungal potency) require:

  • Longitudinal assays : Test activity across multiple time points (e.g., 1 week vs. 1 year) to distinguish short-term efficacy from long-term resistance .
  • Methodological triangulation : Combine in vitro assays (e.g., MIC tests), molecular docking (e.g., CYP51 enzyme targets), and in vivo models to cross-validate results .
  • Cluster analysis : Group chemical features (e.g., dimethoxy substituents) to identify structure-activity outliers .

Q. How do hybrid synthetic approaches improve yield and purity?

  • Methodological Answer : Ultrasound-assisted synthesis reduces reaction time (e.g., from 48 hours to 6 hours) by enhancing mass transfer. Molecular sieves (e.g., 3Å) remove water in situ during cyclization steps, improving oxadiazole ring formation . Example protocol:

  • React 0.001 mol substrate in THF/Et3_3N (1:1) under ultrasound (40 kHz).
  • Add CuI (0.13 mmol) as a catalyst.
  • Monitor via TLC; purify by silica gel chromatography .

Q. What methodological rigor is required for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -F, -NO2_2) at the 2,5-dimethoxybenzenesulfonyl position to assess electronic effects .
  • Dose-response profiling : Use IC50_{50} values from enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s research) to quantify potency .
  • Crystallography : Resolve X-ray structures to correlate steric effects with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.